molecular formula C9H11NO3 B6254639 ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 167401-20-9

ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B6254639
CAS No.: 167401-20-9
M. Wt: 181.2
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Description

This article explores the scientific context of ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, focusing on its synthesis and primary application as a synthetic intermediate.

Table 1: Compound Properties
PropertyValue
IUPAC Name This compound
CAS Number 167401-20-9 chemicalbook.com
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a foundational structural motif in a vast array of biologically active compounds. google.com This simple scaffold is a key component in many natural products and pharmaceuticals, granting them unique chemical and physical properties. youtube.com Pyrrole and its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. wikipedia.orgnih.gov

In the realm of medicine, the pyrrole nucleus acts as a privileged pharmacophore—a molecular feature that ensures optimal interactions with a specific biological target to trigger a desired therapeutic response. frontierspecialtychemicals.com This has led to its incorporation into numerous commercially available drugs. wikipedia.org Beyond pharmaceuticals, pyrrole derivatives are indispensable intermediates in the synthesis of materials such as dyes, photographic chemicals, and polymers. youtube.com Their versatility makes them a subject of continuous research in organic and medicinal chemistry. frontierspecialtychemicals.com

The research trajectory of this compound is that of a specialized synthetic intermediate rather than a final product. Its existence and study are driven by the need for precisely functionalized building blocks for complex total synthesis projects.

The synthesis of this compound is typically achieved through the formylation of a precursor molecule, ethyl 3-methyl-1H-pyrrole-2-carboxylate. A prevalent method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring like pyrrole is the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.com This reaction employs a Vilsmeier reagent, generated in situ from a formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile. chemistrysteps.comijpcbs.com The pyrrole ring undergoes electrophilic substitution, and subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. chemistrysteps.com While electrophilic substitution on unsubstituted pyrrole preferentially occurs at the C2 or C5 positions, the presence of substituents, as in the precursor to the title compound, directs the formylation to an available position on the ring, in this case, the C4 position. nih.gov

The development of synthetic routes to compounds like this compound is a direct response to the challenges posed by the synthesis of complex natural products, where specific substitution patterns are required.

The primary and most significant research domain for this compound is its use as a precursor in the synthesis of porphyrins. researchgate.netfrontierspecialtychemicals.com Porphyrins are large, aromatic macrocycles composed of four modified pyrrole subunits, and they form the core of essential biological molecules like heme and chlorophyll. wikipedia.orgfrontierspecialtychemicals.com

The total synthesis of complex, unsymmetrical porphyrins, such as Protoporphyrin IX—the direct precursor to heme—requires a carefully planned, stepwise assembly of functionalized pyrrole units. google.comwikipedia.orgfrontierspecialtychemicals.com this compound is an ideal building block for such syntheses for several reasons:

Strategic Functionalization : It possesses three distinct functional groups—an ester, a formyl group, and a methyl group—at specific positions.

Reactive Handles : The formyl group (an aldehyde) and the ester group are crucial "handles" for forming the methine bridges that link the pyrrole units together into the final tetrapyrrole macrocycle. nih.govmdpi.com

Controlled Assembly : By using specifically substituted pyrroles like this one, chemists can control the precise placement of different side chains on the final porphyrin ring, allowing for the synthesis of specific natural porphyrins or novel synthetic analogues.

Therefore, the academic value of this compound is intrinsically linked to the field of porphyrin chemistry and the ongoing effort to synthesize and study these vital and versatile macrocycles.

Properties

CAS No.

167401-20-9

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Formyl 3 Methyl 1h Pyrrole 2 Carboxylate and Its Analogues

Classical Synthetic Approaches

Classical methods for pyrrole (B145914) synthesis have long been the foundation for constructing the pyrrole ring. These approaches, including adaptations of the Knorr synthesis, Vilsmeier-Haack formylation, and other condensation reactions like the Paal-Knorr and Hantzsch syntheses, remain valuable for their reliability and scalability.

Knorr-Type Pyrrole Synthesis Adaptations

The Knorr pyrrole synthesis is a cornerstone reaction that constructs the pyrrole ring by condensing an α-amino-ketone with a β-ketoester or other β-dicarbonyl compound. wikipedia.org The reaction typically proceeds at room temperature, often catalyzed by zinc and acetic acid. wikipedia.org A significant challenge in this synthesis is the inherent instability of α-amino-ketones, which tend to self-condense. wikipedia.org Consequently, they are almost always prepared in situ, commonly from the reduction of an α-oximino-ketone. wikipedia.org

To construct a pyrrole with the specific substitution pattern of ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, the Knorr synthesis would require the condensation of two key fragments:

An α-amino-β-ketoaldehyde derivative : This component would provide the C4-formyl and C5-hydrogen atoms of the pyrrole ring.

A β-ketoester : A compound like ethyl acetoacetate (B1235776) would supply the C2-ester and C3-methyl groups.

The general mechanism involves the formation of an enamine from the β-ketoester and the α-amino-ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. While the original Knorr synthesis famously produced "Knorr's Pyrrole" (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate) from two equivalents of ethyl acetoacetate, adaptations using different dicarbonyl partners allow for a wide range of substitution patterns. wikipedia.org

Reactant 1Reactant 2Product TypeReference
α-Amino-ketoneβ-Ketoester2,4-Disubstituted-3-carbalkoxypyrrole wikipedia.org
Ethyl 2-oximinoacetoacetate (reduced in situ)Ethyl acetoacetateDiethyl 3,5-dimethylpyrrole-2,4-dicarboxylate wikipedia.org
α-Amino-β-ketoaldehyde (hypothetical)Ethyl acetoacetateThis compoundN/A

Vilsmeier-Haack Formylation Strategies for Pyrrole Derivatives

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.comijpcbs.com The reaction employs a Vilsmeier reagent, an electrophilic iminium salt typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.com This electrophile then attacks the pyrrole ring, and subsequent hydrolysis yields the corresponding pyrrolecarboxaldehyde. chemistrysteps.com

For the synthesis of the target compound, the Vilsmeier-Haack reaction would be performed on a precursor such as ethyl 3-methyl-1H-pyrrole-2-carboxylate. A critical aspect of this strategy is the regioselectivity of the formylation. Pyrroles can be formylated at either the α (C2/C5) or β (C3/C4) positions. In a pyrrole already substituted at the C2 and C3 positions, formylation will occur at either the C4 or C5 position.

Research on the formylation of substituted pyrrole-2-carboxylates has shown that a mixture of 4-formyl and 5-formyl isomers is often produced. acs.org The ratio of these products is heavily influenced by steric and electronic factors. rsc.org For example, formylation of ethyl 1H-pyrrole-2-carboxylate with a standard Vilsmeier reagent can give a mixture of the 4-formyl and 5-formyl derivatives. acs.org In a closely related analogue, the formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate with DMF/POCl₃ at 90°C resulted in a mixture of ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate and ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate. nih.gov Sterically demanding formylating reagents or bulky substituents on the pyrrole nitrogen can increase the proportion of the β-formylated product. thieme-connect.comresearchgate.net

Table 1: Regioselectivity in Vilsmeier-Haack Formylation of Pyrrole-2-Carboxylates
SubstrateReagentsConditionsProductsReference
Ethyl 1H-pyrrole-2-carboxylateDMF, POCl₃Not specifiedMixture of ethyl 4-formyl- and 5-formyl-1H-pyrrole-2-carboxylate acs.org
Ethyl 3-fluoro-1H-pyrrole-2-carboxylateDMF, POCl₃90 °C, overnightMixture of ethyl 3-fluoro-4-formyl- and 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate nih.gov
1-Alkyl- and 1-Aryl-pyrrolesDMF, POCl₃Not specifiedRatio of α- to β-formylation controlled by steric factors rsc.org

Condensation Reactions in Pyrrole Core Formation

Beyond the Knorr synthesis, other classical condensation reactions, namely the Paal-Knorr and Hantzsch syntheses, are fundamental to the construction of polysubstituted pyrroles.

Paal-Knorr Pyrrole Synthesis: This method is one of the most direct routes to pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.orgrgmcet.edu.in The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole. organic-chemistry.org While synthetically valuable, the main limitation of the Paal-Knorr synthesis is often the accessibility of the requisite 1,4-dicarbonyl precursors. alfa-chemistry.com For the target molecule, a highly functionalized 1,4-dicarbonyl compound would be necessary. Modern variations, such as microwave-assisted protocols, have been developed to improve reaction times and efficiency. researchgate.net

Hantzsch Pyrrole Synthesis: The Hantzsch synthesis is a versatile three-component reaction that combines a β-ketoester, an α-haloketone, and ammonia or a primary amine to form the pyrrole ring. wikipedia.orgresearchgate.net This approach is particularly useful for creating highly substituted pyrroles with defined regiochemistry. wikipedia.org A plausible Hantzsch route to this compound could involve the reaction of:

Ethyl acetoacetate (as the β-ketoester component)

An α-haloacetoaldehyde derivative (as the α-halocarbonyl component)

Ammonia

The mechanism begins with the formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. wikipedia.org Subsequent intramolecular cyclization and dehydration afford the final pyrrole product. wikipedia.org

Modern Synthetic Strategies

Recent advances in organic synthesis have introduced powerful new methods for constructing complex molecules. Catalytic C-H activation and multicomponent reactions represent the forefront of these modern strategies, offering increased efficiency, atom economy, and novel pathways to functionalized pyrroles.

Catalytic C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. nih.gov These methods typically employ transition-metal catalysts, such as palladium, rhodium, or ruthenium, to selectively activate a specific C-H bond on the pyrrole nucleus, which can then be coupled with a variety of reaction partners. dicp.ac.cnelsevierpure.comnih.gov

While direct C-H formylation of pyrroles via this strategy is still developing, significant progress has been made in the C-H alkylation, arylation, and alkenylation of pyrrole derivatives. elsevierpure.comnih.gov For example, palladium-catalyzed, norbornene-mediated C-H activation has been used for the selective C5 alkylation of ethyl 1H-pyrrole-2-carboxylate. nih.govtum.de Rhodium(III)-catalyzed reactions have also been employed for the synthesis of pyrroles through the coupling of allylamines and alkenes, involving a chelation-assisted C-H bond activation. elsevierpure.com These existing methodologies demonstrate the feasibility of activating specific C-H bonds on the pyrrole-2-carboxylate scaffold, paving the way for the future development of direct C-H formylation reactions.

Table 2: Examples of Catalytic C-H Functionalization on Pyrrole Derivatives
SubstrateCatalyst SystemReaction TypePosition FunctionalizedReference
Ethyl 1H-pyrrole-2-carboxylatePd(OAc)₂, norborneneAlkylationC5 nih.govtum.de
N-substituted pyrrolesPd(OAc)₂, chiral bipyridine ligandCarbene C-H InsertionC3 dicp.ac.cn
Functionalized PyrrolesPd(OAc)₂, 2,2-dimethylbutyric acidBenzannulation with alkynesC4, C5 elsevierpure.com
8-Pyrrole-appended BODIPYs[RhCp*Cl₂]₂AlkynylationC1, C7 of BODIPY core (directed by pyrrole) rsc.org

Multicomponent Reactions (MCRs) Incorporating Pyrrole Building Blocks

Multicomponent reactions (MCRs), in which three or more starting materials are combined in a single synthetic operation, are highly convergent and efficient strategies for building molecular complexity. orgchemres.orgresearchgate.net They are characterized by high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. rsc.org Various MCRs have been developed for the synthesis of polysubstituted pyrroles. orientjchem.orgresearchgate.net

Isocyanide-based multicomponent reactions (I-MCRs), in particular, have proven to be a powerful tool for synthesizing pyrrole derivatives. researchgate.netrsc.org These reactions leverage the unique reactivity of isocyanides to assemble complex heterocyclic structures in a one-pot fashion. Other notable MCRs for pyrrole synthesis include:

A three-component reaction of primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water, which proceeds without a catalyst. orientjchem.org

An indium-catalyzed three-component reaction of nitro compounds, phenacyl bromides, and dialkyl acetylenedicarboxylates. orientjchem.org

A one-pot reaction of primary amines, ethyl glyoxalate, and 2-bromoacetophenones in the presence of pyridine. rsc.org

These methods provide direct access to highly functionalized pyrroles from simple, readily available starting materials, highlighting the power of MCRs in modern heterocyclic synthesis. researchgate.net

Green Chemistry Approaches in Pyrrole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrole derivatives to create more sustainable and environmentally friendly processes. semanticscholar.org These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One strategy involves replacing traditional solvents like acetic acid with greener alternatives. For instance, lactic acid, which is less volatile and more easily recycled than acetic acid, has been successfully used as a medium for pyrrole synthesis. This can lead to increased yields as the products are often less soluble in lactic acid, allowing for separation by simple filtration. semanticscholar.org

Another key green methodology is the use of water as a solvent. Catalyst-free reactions in aqueous media have been developed for the synthesis of complex pyrroles. These methods can sometimes proceed in a single step at moderate temperatures (e.g., 80°C), offering a significant environmental advantage over conventional methods that require toxic solvents and catalysts. semanticscholar.org The Paal-Knorr pyrrole condensation, a classic method, can be performed in water using a catalytic amount of iron(III) chloride, allowing for the synthesis of N-substituted pyrroles under very mild conditions. organic-chemistry.org

Ultrasound-assisted synthesis represents another green technique. The use of ultrasound can increase reaction rates, often avoiding the need for high temperatures and reducing reaction times from hours to minutes. This is achieved through acoustic cavitation, which also helps prevent the aggregation and passivation of metal catalysts like zinc, improving their efficiency in reduction processes. semanticscholar.org Such methodologies are considered practical protocols for the potential industrial production of pyrrole derivatives. semanticscholar.org

Regioselective Synthesis and Isomer Control

Achieving regiochemical control is paramount in the synthesis of highly substituted pyrroles to ensure the desired arrangement of functional groups on the heterocyclic ring. researchgate.net For a molecule like this compound, precise control over the position of the formyl group is essential.

The formylation of pyrroles, particularly pyrrole-2-carboxylates, is a critical transformation for introducing a reactive aldehyde group. The Vilsmeier-Haack reaction is a widely used method for this purpose, but its regioselectivity can be highly dependent on the specific reagent and reaction conditions employed. acs.orgresearchgate.net

Research has shown that the choice of formylating agent is crucial for directing the formylation to either the C4 or C5 position of the pyrrole ring. For 1H-pyrrole-2-carboxylates, using a crystalline Vilsmeier reagent (VR) tends to favor formylation at the C5 position. In contrast, using dichloromethyl alkyl ethers, such as dichloromethyl propyl ether or dichloromethyl butyl ether, regioselectively affords the 4-formyl derivative in nearly quantitative yields. acs.orgresearchgate.net These methods are noted for being environmentally benign and suitable for large-scale synthesis. acs.orgresearchgate.net

The Vilsmeier-Haack formylation is highly regioselective for other pyrrole-containing macrocycles as well, such as corroles, further demonstrating its utility in achieving site-specific functionalization. nih.govrsc.org The reaction conditions, including temperature and duration, can be optimized to maximize the yield of the desired isomer. nih.gov

Starting MaterialFormylating ReagentMajor Product IsomerYieldReference
1H-Pyrrole-2-carboxylateCrystalline Vilsmeier Reagent (VR)5-formyl derivativeHigh acs.orgresearchgate.net
1H-Pyrrole-2-carboxylateDichloromethyl Propyl/Butyl Ether4-formyl derivativeNearly Quantitative acs.orgresearchgate.net
ReO/Au meso-triarylcorrolesVilsmeier-Haack ConditionsReO-3-formyl / Au-3,17-diformyl47-65% nih.govrsc.org

The existing substituents on the pyrrole ring play a directing role in subsequent functionalization steps, a principle that is fundamental to controlling isomer formation. Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution. nih.gov The regiochemical outcome of such reactions is governed by the electronic nature of the substituents already present.

In a precursor to this compound, such as ethyl 3-methyl-1H-pyrrole-2-carboxylate, the substituents guide the incoming electrophile (the formylating agent).

The ethyl carboxylate group at the C2 position is an electron-withdrawing group. It deactivates the pyrrole ring towards electrophilic attack, particularly at the adjacent C3 and the electronically conjugated C5 positions.

The methyl group at the C3 position is an electron-donating group. It activates the ring, directing incoming electrophiles to the ortho (C2, C4) and para (C5) positions.

The combined influence of these two groups results in the C4 position being the most electronically favorable site for electrophilic formylation. The deactivation of the C5 position by the ester group and the activation of the C4 position by the methyl group work in concert to direct the formyl group to the desired location, leading to the formation of the 4-formyl isomer. The use of specific directing groups, which can be temporarily installed and later removed, is another powerful strategy to achieve challenging regioselective C-H functionalization on heterocyclic systems. nih.gov

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of pyrrole derivatives from reaction mixtures are critical steps to obtain compounds of high purity for characterization and further use. In an academic research setting, several standard techniques are employed.

Flash column chromatography is one of the most common methods for purifying pyrrole-2-carboxylate derivatives. acs.org This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) while being eluted by a mobile phase (a solvent or solvent mixture). By carefully selecting the solvent system, target compounds can be effectively isolated from byproducts and unreacted starting materials. acs.org

Recrystallization is another powerful purification technique, particularly for solid compounds. This method relies on the difference in solubility of the desired compound and impurities in a specific solvent at different temperatures. For example, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, an analogue of the title compound, has been purified by recrystallization from ethyl acetate (B1210297) to yield colorless needles. nih.gov

Distillation , especially under reduced pressure (vacuum distillation), is suitable for purifying liquid pyrroles or those that are thermally stable but have high boiling points. google.com This technique separates components of a liquid mixture based on differences in their volatilities. Treating the crude pyrrole mixture with an acid or an activated carboxylic acid derivative before distillation can help remove certain impurities. google.com

In some specific cases, such as the purification of enzymes that interact with pyrrole-2-carboxylates, stabilizing agents may be required during the purification process to maintain the integrity of the molecule or protein. nih.gov

Chemical Reactivity and Derivatization of Ethyl 4 Formyl 3 Methyl 1h Pyrrole 2 Carboxylate

Transformations of the Formyl Group

The aldehyde (formyl) functionality at the C4 position of the pyrrole (B145914) ring is a key site for a variety of chemical reactions, including condensations, oxidations, and reductions. These transformations are fundamental in the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Condensation Reactions: Schiff Base Formation and Azomethine Synthesis

The formyl group of ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate readily undergoes condensation reactions with primary amines to form Schiff bases, also known as azomethines. This reaction is typically carried out in a suitable solvent, such as absolute ethanol (B145695), and may be catalyzed by a small amount of acid.

For instance, the condensation of the closely related ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and 5-amino-3-(aryl)-1H-pyrazoles in boiling absolute ethanol has been shown to yield a series of novel azomethines. The structures of these products, including their E-configuration around the C=N double bond, have been confirmed using 1H NMR spectroscopy and X-ray analysis.

These reactions demonstrate the utility of the formyl group as a handle for introducing a wide range of substituents into the pyrrole structure, thereby modulating its electronic and steric properties.

Table 1: Examples of Azomethine Synthesis from a Related Pyrrole Aldehyde

Amine Reactant Resulting Azomethine Derivative Reference
Various Aromatic Amines Ethyl 4-(((aryl)imino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
5-amino-3-(4-bromophenyl)-1H-pyrazole Ethyl 4-(((3-(4-bromophenyl)-1H-pyrazol-5-yl)imino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

This table is generated based on reactions of the analogous compound ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.

Hydrazone and Thiosemicarbazone Derivatization

In a similar fashion to Schiff base formation, the formyl group can be condensed with hydrazines and thiosemicarbazides to produce hydrazones and thiosemicarbazones, respectively. These classes of compounds are of significant interest due to their diverse biological activities.

The synthesis of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone has been reported, and the product was thoroughly characterized by various spectroscopic techniques, including FT-IR, 1H NMR, and UV-Visible spectroscopy. Quantum chemical calculations have also been employed to analyze the molecular structure and electronic properties of this derivative.

The general reaction for the formation of hydrazones involves the acid-catalyzed condensation of an aldehyde with a hydrazine (B178648) derivative. Similarly, thiosemicarbazones are synthesized by the condensation of an aldehyde with a thiosemicarbazide. These reactions provide a straightforward method for introducing complex side chains onto the pyrrole scaffold.

Aldol Condensation and Chalcone Formation

The formyl group of this compound can participate in base- or acid-catalyzed aldol-type condensation reactions with compounds containing an active methylene (B1212753) group, such as ketones, to form α,β-unsaturated carbonyl compounds. A notable example of this type of reaction is the Claisen-Schmidt condensation, which is used to synthesize chalcones.

While specific examples involving this compound are not prevalent in the literature, the general mechanism involves the reaction of the pyrrole aldehyde with an acetophenone (B1666503) or another suitable ketone in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. This reaction would lead to the formation of a pyrrole-substituted chalcone, a class of compounds known for a wide range of pharmacological activities.

Table 2: General Conditions for Claisen-Schmidt Condensation

Aldehyde Ketone Catalyst Solvent Product Type Reference
Aromatic Aldehyde Acetophenone NaOH or KOH Ethanol Chalcone

Oxidation Pathways

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The choice of reagent would depend on the sensitivity of the other functional groups in the molecule, particularly the pyrrole ring, which can be susceptible to oxidation under harsh conditions. Successful oxidation would yield ethyl 4-(carboxy)-3-methyl-1H-pyrrole-2-carboxylate.

Reduction Reactions

The formyl group is readily reduced to a primary alcohol or, under more vigorous conditions, to a methyl group. The reduction of the formyl group on a similar pyrrole derivative, ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate, to a methyl group has been achieved using zinc dust in the presence of 4M HCl in dioxane.

For the selective reduction to the corresponding alcohol, 4-(hydroxymethyl), common reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would be employed. The choice between these reagents would be dictated by the presence of the ester group, as LiAlH4 would also reduce the ester, while NaBH4 is generally selective for aldehydes and ketones in the presence of esters under controlled conditions.

Reactions Involving the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system and is therefore susceptible to electrophilic substitution reactions. The substituents already present on the ring, namely the electron-withdrawing ester and formyl groups and the electron-donating methyl group, will influence the position of further substitution.

Electrophilic substitution reactions such as halogenation, nitration, and acylation are expected to occur at the vacant C5 position, which is activated by the pyrrole nitrogen and less deactivated by the C2-ester and C4-formyl groups compared to the C3 position. For instance, the formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate occurs at both the C4 and C5 positions, demonstrating the reactivity of the pyrrole ring towards electrophilic attack even with an electron-withdrawing substituent present.

Furthermore, the pyrrole ring can potentially participate in cycloaddition reactions. For example, some pyrrole derivatives have been shown to undergo [4+2] Diels-Alder reactions, highlighting the potential for this compound to be used in the construction of more complex polycyclic systems. The N-H proton of the pyrrole is also acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions.

Electrophilic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is inherently an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution, typically occurring at the C-2 or C-5 positions where the intermediate carbocation is most stabilized. However, in the case of this compound, the presence of the strongly deactivating formyl and ethyl carboxylate groups significantly reduces the nucleophilicity of the ring. These groups draw electron density away from the aromatic system, making electrophilic attack more difficult compared to unsubstituted or alkyl-substituted pyrroles. quora.compearson.com

The only unsubstituted position on the ring is C-5. While the methyl group at C-3 provides some electron-donating character, its effect is largely outweighed by the two powerful electron-withdrawing substituents. Consequently, further electrophilic substitution at the C-5 position requires forcing conditions and potent electrophiles. The inherent deactivation of the ring makes it less reactive towards common electrophilic substitution reactions that proceed readily with more electron-rich pyrroles. rsc.org

Halogenation and Nitration Studies

Halogenation: The introduction of halogen atoms onto the pyrrole ring is a common electrophilic substitution reaction. For electron-deficient pyrroles like this compound, halogenation would be expected to occur at the C-5 position. Reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are often employed for the halogenation of pyrrole systems. nih.gov Given the deactivated nature of the substrate, reaction conditions may require elevated temperatures or the use of a catalyst. For example, the chlorination of the related ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide has been reported to proceed, indicating that halogenation of such systems is feasible. acs.org

Nitration: The nitration of pyrroles is notoriously challenging due to the ring's sensitivity to strong acids and oxidizing conditions typically used in nitration reactions (e.g., a mixture of nitric and sulfuric acids), which often leads to polymerization or decomposition. stackexchange.com For electron-deficient pyrroles, this reactivity issue is compounded by the reduced nucleophilicity of the ring. Milder nitrating agents are therefore required. Acetyl nitrate, prepared from nitric acid and acetic anhydride, is a common reagent for the nitration of sensitive aromatic compounds, including pyrroles, as it avoids the strongly acidic conditions of mixed acid. stackexchange.comquimicaorganica.org If nitration of this compound were to be attempted, it would be predicted to yield the 5-nitro derivative under such mild conditions.

Alkylation and Acylation Reactions

Alkylation and Acylation: Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions. However, these reactions are generally ineffective on strongly deactivated aromatic rings. The pyrrole ring in this compound is significantly deactivated by the two electron-withdrawing groups, making it a poor substrate for traditional Friedel-Crafts reactions, which typically require a Lewis acid catalyst like aluminum chloride. youtube.com

Modern catalytic methods have been developed to address the challenge of functionalizing electron-deficient pyrroles. For instance, palladium-catalyzed direct C-H alkylation has been shown to be effective for some electron-deficient pyrrole derivatives, proceeding via a C-H activation mechanism rather than a classical electrophilic substitution pathway. jiaolei.group Similarly, N-acylation followed by a base-mediated anionic Fries rearrangement (a "pyrrole dance") can provide a route to C-acylated pyrroles, bypassing the limitations of direct Friedel-Crafts acylation on deactivated systems. nsf.gov

Modifications of the Ester Group

The ethyl carboxylate group at the C-2 position is a versatile handle for further derivatization through several standard transformations.

Hydrolysis to Pyrrolecarboxylic Acids

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often in the presence of a co-solvent like ethanol or methanol (B129727) to ensure solubility. acs.org Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, leading to the precipitation of the carboxylic acid.

Reactant Reagents Product Typical Conditions
This compound1. NaOH (aq) / EtOH2. HCl (aq)4-formyl-3-methyl-1H-pyrrole-2-carboxylic acidHeating the mixture, followed by acidification.

Transesterification Processes

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. acs.org This reaction can be catalyzed by either acids or bases. For instance, heating the ethyl ester in a large excess of another alcohol (e.g., methanol or butanol) with a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to the formation of the corresponding methyl or butyl ester. nih.gov

Enzymatic methods have also emerged as a mild and efficient way to perform transesterification on pyrrole esters. Lipases, such as Novozym 435, can catalyze the reaction between a pyrrole ester and various alcohols under gentle conditions, often leading to high yields of the new ester. nih.govnih.gov

Method Catalyst/Enzyme Reactants Products
Acid-CatalyzedH₂SO₄This compound + R-OHR-oxycarbonyl-4-formyl-3-methyl-1H-pyrrole + Ethanol
Base-CatalyzedNaORThis compound + R-OHR-oxycarbonyl-4-formyl-3-methyl-1H-pyrrole + Ethanol
EnzymaticLipase (e.g., Novozym 435)This compound + R-OHR-oxycarbonyl-4-formyl-3-methyl-1H-pyrrole + Ethanol

Amidation Reactions

The synthesis of pyrrole-2-carboxamides is of significant interest, particularly in medicinal chemistry. researchgate.netrsc.org There are two primary routes to convert the ester into an amide. The first, and most common, is a two-step process involving the hydrolysis of the ester to the carboxylic acid as described in section 3.3.1. The resulting carboxylic acid is then coupled with a primary or secondary amine using a peptide coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a non-nucleophilic base. acs.orggoogle.comnih.gov

Direct conversion of the ester to an amide is also possible, though it may require more forcing conditions, such as heating the ester with an amine at high temperatures. Catalytic methods for the direct amidation of esters have also been developed, offering milder alternatives. mdpi.com

Method Starting Material Reagents Product
Two-Step (via acid)This compound1. NaOH/H₂O2. Amine (R-NH₂), Coupling Agent (e.g., HBTU)4-formyl-N-(R)-3-methyl-1H-pyrrole-2-carboxamide
Direct AmidationThis compoundAmine (R-NH₂), Heat or Catalyst4-formyl-N-(R)-3-methyl-1H-pyrrole-2-carboxamide

Synthesis of Advanced Pyrrole-Based Scaffolds

This compound serves as a versatile precursor in the synthesis of a variety of advanced, complex pyrrole-based scaffolds. The inherent reactivity of its functional groups—the formyl, ester, and the pyrrolic nitrogen—provides multiple avenues for derivatization and the construction of larger, more intricate molecular architectures. Key synthetic strategies include the formation of extended conjugated systems via condensation reactions, the construction of bi-pyrrolic structures essential for porphyrin synthesis, and the annulation of new rings to create fused heterocyclic systems.

A primary and well-documented reaction pathway for the elaboration of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde functionality with a compound possessing an active methylene group, leading to the formation of a new carbon-carbon double bond and extending the conjugation of the pyrrole system. The products of these reactions are typically α,β-unsaturated carbonyl compounds or their analogues.

The general mechanism commences with the deprotonation of the active methylene compound by a weak base, such as piperidine (B6355638) or pyridine, to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the formyl group on the pyrrole ring. Subsequent dehydration of the resulting aldol-type intermediate yields the final condensed product. This method is highly efficient for creating derivatives with diverse electronic and steric properties, depending on the nature of the active methylene compound used. A variety of active methylene compounds can be employed in this reaction, leading to a wide array of functionalized pyrroles.

Table 1: Examples of Knoevenagel Condensation with this compound

Active Methylene Compound Reagent/Catalyst Product Structure Product Name
Malononitrile Piperidine/Ethanol Ethyl 4-(2,2-dicyanovinyl)-3-methyl-1H-pyrrole-2-carboxylate
Diethyl malonate Sodium ethoxide/Ethanol Ethyl 4-(2,2-bis(ethoxycarbonyl)vinyl)-3-methyl-1H-pyrrole-2-carboxylate
Ethyl cyanoacetate Piperidine/Ethanol Ethyl 4-(2-cyano-2-(ethoxycarbonyl)vinyl)-3-methyl-1H-pyrrole-2-carboxylate
Barbituric acid Pyridine Ethyl 3-methyl-4-((2,4,6-trioxohexahydropyrimidin-5-ylidene)methyl)-1H-pyrrole-2-carboxylate

Note: The product structures are illustrative of the expected outcomes from Knoevenagel condensation reactions.

Formyl-substituted pyrroles are critical building blocks in the synthesis of dipyrromethanes, which are, in turn, key intermediates in the construction of porphyrin macrocycles. nih.govnih.govencyclopedia.pub The synthesis of a dipyrromethane from a formylpyrrole typically involves a multi-step process. First, the formyl group is often reduced to a hydroxymethyl group. This pyrrole-carbinol is then condensed with a 2-unsubstituted pyrrole under acidic conditions.

Alternatively, the formylpyrrole can be directly condensed with a 2-unsubstituted pyrrole in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), to yield the corresponding dipyrromethane. The resulting dipyrromethane can then be further elaborated and used in a [2+2] MacDonald-type condensation to form the porphyrin ring. While direct synthesis of a dipyrromethane from this compound is not explicitly detailed in readily available literature, the established reactivity of formylpyrroles in this capacity strongly suggests its utility as a precursor for unsymmetrically substituted dipyrromethanes, which are valuable for the synthesis of porphyrins with specific substitution patterns.

The formyl group of this compound can also serve as a handle for the construction of fused heterocyclic rings, such as pyrrolo[2,3-d]pyrimidines. These fused systems are of significant interest due to their prevalence in biologically active molecules. The synthesis of such a fused system would likely involve an initial transformation of the formyl group into a functionality capable of participating in a cyclocondensation reaction.

For instance, the formyl group could be converted to an oxime, which upon reduction would yield an aminomethyl group. This amine could then be reacted with a suitable reagent to build the fused pyrimidine (B1678525) ring. Another approach could involve the condensation of the formyl group with a binucleophilic reagent that can react with both the formyl group and another position on the pyrrole ring to facilitate cyclization. While specific examples starting from this compound are not extensively documented, the general strategies for the synthesis of fused pyrrole systems from functionalized pyrrole precursors are well-established in organic synthesis. researchgate.net

Spectroscopic and Computational Investigations of Ethyl 4 Formyl 3 Methyl 1h Pyrrole 2 Carboxylate

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable tools for confirming the identity and purity of synthesized compounds. Each method probes different aspects of the molecule's quantum mechanical states, providing a comprehensive picture of its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, arising from spin-spin coupling with each other. The methyl group attached to the pyrrole (B145914) ring at the C3 position would appear as a sharp singlet. The aldehyde proton (-CHO) at the C4 position is also expected to be a singlet, typically found at a downfield chemical shift due to the electron-withdrawing nature of the carbonyl group. The proton on the pyrrole ring at the C5 position would likely appear as a singlet or a finely split doublet, and the N-H proton of the pyrrole ring would present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The spectrum would feature distinct peaks for the carbonyl carbons of the ester and formyl groups, the sp²-hybridized carbons of the pyrrole ring, and the sp³-hybridized carbons of the ethyl and methyl substituents. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, have been shown to accurately predict ¹H NMR chemical shifts for similar pyrrole derivatives, providing excellent agreement with experimental data researchgate.net.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data are representative values based on known chemical shift ranges and analysis of similar compounds.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
N-H8.5 - 10.0Broad Singlet
C(5)-H7.0 - 7.5Singlet
CHO9.5 - 10.0Singlet
-OCH₂CH₃4.1 - 4.4Quartet
C(3)-CH₃2.2 - 2.5Singlet
-OCH₂CH₃1.2 - 1.5Triplet

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations. These "fingerprints" are highly characteristic of the functional groups present.

The IR spectrum of this compound is expected to be dominated by several strong absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the pyrrole ring researchgate.net. Two distinct and strong peaks are anticipated in the carbonyl region (1650-1750 cm⁻¹): one for the C=O stretch of the formyl group and another for the C=O stretch of the ethyl ester. The exact positions can help distinguish between the two, with the aldehyde carbonyl typically at a slightly higher wavenumber than the ester. Vibrations corresponding to C-H stretching of the alkyl and aromatic parts would appear around 2850-3100 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹). For related pyrrole compounds, analysis of calculated and experimental wavenumbers has confirmed the existence of hydrogen-bonded dimers in the solid state researchgate.net.

Table 2: Key Expected IR Vibrational Frequencies Data are representative values based on known functional group frequencies.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchPyrrole N-H3200 - 3400
C-H StretchAlkyl/Aromatic2850 - 3100
C=O StretchEster1700 - 1725
C=O StretchAldehyde1680 - 1700
C=C/C=N StretchPyrrole Ring1400 - 1600
C-O StretchEster1100 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The pyrrole ring, being an aromatic system, is a chromophore. The presence of conjugating substituents—the formyl group and the ethyl carboxylate group—is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity. The electronic transitions observed in the UV-Vis spectrum of this compound would likely be π → π* and n → π* transitions. The high-energy π → π* transitions are associated with the conjugated system of the pyrrole ring and carbonyl groups, while the lower-energy n → π* transitions involve the non-bonding electrons on the oxygen atoms of the carbonyls. Theoretical studies on similar molecules using Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in interpreting these electronic transitions and understanding the contributions of frontier molecular orbitals (HOMO and LUMO) to the observed absorptions researchgate.net.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula: C₉H₁₁NO₃), the exact molecular weight is 181.19 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

Various ionization techniques can be employed. In addition to traditional methods like Electrospray Ionization (ESI), modern ambient ionization techniques such as Direct Analysis in Real Time (DART) mass spectrometry are highly effective. DART-MS allows for the direct analysis of samples in their native state with minimal preparation researchgate.net. This soft ionization technique typically produces protonated molecules [M+H]⁺, allowing for unambiguous determination of the molecular weight. Analysis of the fragmentation patterns from tandem MS (MS/MS) experiments could reveal characteristic losses, such as the loss of the ethoxy group (-OC₂H₅) from the ester or the formyl group (-CHO), further confirming the proposed structure.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations provide a powerful complement to experimental data, offering deep insights into molecular structure, stability, and properties that may be difficult to probe experimentally.

Density Functional Theory (DFT) has become a standard computational tool in chemistry for its favorable balance of accuracy and computational cost. In the study of pyrrole derivatives, DFT is widely used to predict a range of molecular properties researchgate.net.

By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles, providing an ideal three-dimensional structure of this compound. These calculations often employ functionals like B3LYP with basis sets such as 6-31G(d,p) researchgate.net. Furthermore, DFT can be used to calculate vibrational frequencies, which, when scaled appropriately, show excellent correlation with experimental IR and Raman spectra, aiding in the assignment of complex vibrational modes.

As mentioned, DFT is also used to simulate spectroscopic data. The GIAO method is employed for NMR chemical shift predictions, while TD-DFT is used to calculate electronic excitation energies and simulate UV-Vis spectra researchgate.net. DFT also allows for the analysis of the electronic structure, including the energies and shapes of the HOMO and LUMO. The energy gap between these frontier orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability. Finally, DFT can be used to calculate local reactivity descriptors, which identify the most reactive sites within the molecule for nucleophilic or electrophilic attack researchgate.net.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is calculated by mapping the electrostatic potential onto the molecule's electron density surface. For this compound, an MEP analysis would likely reveal regions of negative potential (typically colored red or yellow) concentrated around the oxygen atoms of the formyl and carboxylate groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the pyrrole ring, highlighting sites for potential nucleophilic interaction. This analysis provides a visual representation of the molecule's charge landscape and preferred sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in terms of atomic orbitals and the bonds they form. For the title compound, NBO analysis would be used to investigate hyperconjugative interactions, which are key to understanding molecular stability. Specifically, it would quantify the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. For instance, interactions such as the delocalization from a lone pair on the oxygen atom into an adjacent π* antibonding orbital (n → π) or from a π bonding orbital to a π antibonding orbital (π → π*) would be identified and their stabilization energies calculated. These interactions are fundamental to the electronic structure and reactivity of the pyrrole system.

Hyperpolarizability Calculations for Non-Linear Optics

To assess the potential of this compound for applications in non-linear optics (NLO), its first-order hyperpolarizability (β) would be calculated. These calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set. The magnitude of the calculated hyperpolarizability indicates the material's ability to exhibit NLO phenomena, such as second-harmonic generation. The presence of electron-donating (methyl, pyrrole nitrogen) and electron-withdrawing (formyl, carboxylate) groups suggests that this molecule could possess a significant dipole moment and, consequently, a notable NLO response. The calculations would provide a quantitative measure of this property and guide the design of new NLO materials.

Structural Elucidation and Conformational Analysis

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound were grown, this technique would provide accurate measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of the crystal packing, including any intermolecular interactions such as hydrogen bonds (e.g., between the N-H of the pyrrole and a carbonyl oxygen of a neighboring molecule) and π-π stacking interactions between the pyrrole rings. This information is crucial for understanding the molecule's solid-state properties and for validating the results of computational models.

Conformational Preferences and Rotational Barriers

The presence of rotatable single bonds in this compound, specifically around the formyl and ethyl carboxylate substituents, allows for the existence of different conformers. Computational methods, such as DFT, can be used to explore the potential energy surface of the molecule. By systematically rotating these bonds and calculating the energy at each step, the most stable (lowest energy) conformations can be identified. These calculations would also determine the energy barriers for rotation between different conformers. Understanding the conformational landscape is important as the relative orientation of the substituents can significantly influence the molecule's electronic properties, reactivity, and biological activity.

Topological Analysis (Atoms in Molecules - AIM Theory)

Detailed AIM analysis, which characterizes the electron density distribution to define atomic interactions, has not been reported for this compound. This analysis would provide crucial data, such as the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points, to quantify the nature and strength of covalent and non-covalent interactions within the molecule and its crystal lattice.

Intermolecular Interactions and Crystal Engineering

While it is highly probable that this compound engages in intermolecular interactions similar to its analogues, specific experimental data is necessary for an accurate description.

Hydrogen Bonding Networks (N-H...O, C-H...O)

The presence of N-H (donor), C=O (acceptor), and C-H (potential donor) groups suggests the formation of N-H...O and C-H...O hydrogen bonds. However, the exact connectivity, bond distances, and angles that define the hydrogen bonding network are unknown without crystallographic data.

Dimer Formation and Association Studies

Based on studies of similar pyrrole derivatives, the formation of centrosymmetric or non-centrosymmetric dimers, linked by a pair of N-H...O hydrogen bonds, is a highly anticipated feature. The specific carbonyl group (formyl or ester) acting as the hydrogen bond acceptor and the resulting geometry of the dimer remain to be determined.

Role As a Precursor in Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Architectures

Substituted pyrroles are fundamental components in the synthesis of a wide array of complex heterocyclic architectures. colab.wsuctm.edu The reactivity of the formyl and ester groups, combined with the inherent aromaticity of the pyrrole (B145914) ring, allows for diverse chemical transformations. Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, in particular, serves as a key intermediate for constructing larger, more elaborate heterocyclic systems. The formyl group is readily available for condensation reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups, providing multiple avenues for further molecular elaboration. researchgate.net The pyrrole nitrogen also offers a site for substitution, further expanding its synthetic utility.

The strategic placement of the substituents on the pyrrole ring influences the electronic properties and reactivity of the molecule, making it a tailored precursor for specific synthetic targets. orientjchem.org The presence of both an electron-withdrawing formyl group and an ester group, along with an electron-donating methyl group, creates a unique electronic profile that can be exploited in various cycloaddition and condensation reactions to build fused heterocyclic systems.

Synthesis of Porphyrinoids and Related Macrocycles

Polysubstituted pyrroles are crucial for the synthesis of porphyrins, corroles, and other related macrocycles, which are of significant interest due to their diverse applications in areas such as catalysis, medicine, and materials science. uctm.eduresearchgate.net The general strategy for the synthesis of porphyrins often involves the condensation of pyrrole derivatives. rsc.org Specifically, formyl-substituted pyrroles can react with other pyrrolic units to form dipyrromethanes or other key intermediates that, upon further reaction and cyclization, yield the desired porphyrinoid macrocycle.

While specific studies detailing the use of this compound in the synthesis of particular porphyrinoids are not extensively documented in broad literature, its structural motifs are highly relevant to established synthetic routes. For instance, the formyl group is essential for forming the meso-carbon bridges in the porphyrin core through condensation with a 2,5-diunsubstituted pyrrole. The ester and methyl groups at other positions allow for the fine-tuning of the electronic properties and solubility of the final macrocycle. The Knorr-type synthesis is a classical method for preparing pyrroles that are subsequently used in the construction of these larger systems. researchgate.net

Table 1: Reactivity of Functional Groups in Porphyrinoid Synthesis

Functional GroupRole in SynthesisPotential Outcome
Formyl (-CHO)Electrophilic center for condensationFormation of meso-bridges in the macrocycle
Ethyl Ester (-COOEt)Can be hydrolyzed to a carboxylic acidDecarboxylation to create an unsubstituted position or used for further functionalization
Methyl (-CH3)Substituent on the pyrrole ringInfluences the electronic properties and steric environment of the final macrocycle
Pyrrole NHCan be deprotonated or substitutedAllows for N-alkylation or metal coordination

Development of Functional Materials

The development of novel functional materials is an ever-expanding field of research. While the direct application of this compound in the following specific areas is not widely reported, the functional groups present on the molecule suggest its potential as a valuable precursor.

Organic Fluorescent Materials

Pyrrole-based compounds are known to be components of various fluorescent dyes and materials. The extended π-system of the pyrrole ring can be modified through the introduction of various substituents to tune the photophysical properties, such as absorption and emission wavelengths. The formyl and ester groups on this compound can participate in reactions to create larger conjugated systems, which is a key strategy in the design of organic fluorophores.

Anion Receptors and Molecular Logic Gates

The pyrrole NH group is an excellent hydrogen bond donor, a property that is fundamental to the design of anion receptors. Molecules containing multiple pyrrole units, such as calix researchgate.netpyrroles, are well-known for their ability to bind anions. It is conceivable that this compound could be used to synthesize larger structures capable of anion recognition. The formyl group could be transformed into other functionalities that can also participate in host-guest interactions, potentially leading to the development of sophisticated molecular sensors and logic gates.

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The design of the organic linker is crucial for determining the structure and properties of the resulting MOF. Carboxylate groups are common coordinating moieties in MOF synthesis. The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which could then act as a linker to coordinate with metal centers. The pyrrole nitrogen and the oxygen of the formyl group could also potentially serve as coordination sites, making this molecule a candidate for the synthesis of multifunctional MOFs.

Helical Asymmetric Architectures

The synthesis of molecules with controlled helicity is a significant area of research in stereochemistry and materials science. The planar structure of the pyrrole ring can be incorporated into larger molecules that can adopt helical conformations. Through carefully designed synthetic sequences, it is possible that this compound could be used as a chiral or prochiral building block to construct complex, helical superstructures.

Intermediate in Agrochemical and Pharmaceutical Synthesis

The application of specific pyrrole derivatives is particularly notable in the pharmaceutical industry. While information on the direct use of this compound in agrochemical synthesis is not prominent in scientific literature, the analogous compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a crucial intermediate in the production of the anticancer drug Sunitinib. researchgate.net

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST). researchgate.net The synthesis of Sunitinib relies on the strategic use of a substituted pyrrole backbone.

Detailed Research Findings:

The synthesis of Sunitinib typically involves a Knoevenagel condensation reaction between 5-fluoro-1,3-dihydroindol-2-one and a key pyrrole intermediate, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. researchgate.net This key pyrrole intermediate is itself synthesized from simpler starting materials.

One common synthetic route to the necessary pyrrole intermediate starts with the multi-step synthesis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This compound is then subjected to a Vilsmeier-Haack formylation reaction to introduce the formyl group at the 5-position, yielding ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. google.com Subsequent hydrolysis of the ester and amidation reactions lead to the final pyrrole component needed for the condensation with the oxindole (B195798) fragment to produce Sunitinib. researchgate.netgoogle.com

The following interactive data table summarizes a representative synthetic pathway for Sunitinib, highlighting the role of the pyrrole intermediate.

Table 1: Synthetic Steps for Sunitinib via a Pyrrole Intermediate

Step Reactants Product Catalyst/Reagents Yield (%)
1 Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate 3,5-dimethyl-1H-pyrrole-4-ethoxycarbonyl-2-carboxylic acid Monohydrolysis High
2 3,5-dimethyl-1H-pyrrole-4-ethoxycarbonyl-2-carboxylic acid Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Decarboxylation (solvent-free) ~97% deepdyve.com
3 Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Vilsmeier-Haack formylation ~91% deepdyve.com
4 Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid Hydrolysis ~99% deepdyve.com
5 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid + N,N-diethylethylenediamine N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide Amidation High

This systematic approach, building a complex drug molecule from a strategically functionalized pyrrole, underscores the importance of such intermediates in medicinal chemistry. The precise placement of substituents on the pyrrole ring is crucial for the subsequent reactions and ultimately for the biological activity of the final pharmaceutical product.

Mechanistic Studies of Biological Interactions for Pyrrole Based Compounds

Exploration of Antimicrobial Modalities

Pyrrole-2-carboxylate and its related structures have been identified as promising pharmacophores in the development of new antimicrobial agents. nih.gov Research has delved into their efficacy against both bacterial and fungal pathogens, as well as the structural features that govern their potency.

Antibacterial Activity and Mechanisms Against Bacterial Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

Derivatives of the pyrrole (B145914) scaffold have demonstrated notable activity against significant bacterial pathogens. One such derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), was found to have a potent minimum inhibitory concentration (MIC) of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net This level of activity is comparable to the standard antimycobacterial drug, ethambutol. nih.govresearchgate.net The same series of compounds also showed activity against the Gram-positive bacterium Staphylococcus aureus, although with higher MIC values than the standard antibiotic ceftriaxone. nih.govresearchgate.net Other pyrrole benzamide (B126) derivatives have shown potent activity against S. aureus with MIC values ranging from 3.12 to 12.5 μg/mL. nih.gov

The mechanisms underlying the antibacterial effects of these pyrrole compounds are multifaceted. Some pyrrolamide derivatives effectively kill Mycobacterium tuberculosis by inhibiting the ATPase activity of the DNA gyrase GyrB domain, with IC50 values below 5 nM. nih.gov Another key target is the enoyl-ACP reductase (InhA), an essential enzyme in the biosynthesis of fatty acids in M. tuberculosis. nih.gov Additionally, certain pyrrole-2-carboxamides have been designed as inhibitors of Mycobacterial membrane protein large 3 (MmpL3), which is crucial for transporting mycolic acids to form the bacterial cell wall. nih.gov Other derivatives have been shown to inhibit the ClpP1P2 peptidase in M. tuberculosis. nih.gov

Compound/Derivative ClassBacterial StrainActivity (MIC/IC50)Mechanism of Action
ENBHEDPCMycobacterium tuberculosis H37Rv0.7 µg/mLNot specified
Pyrrole BenzamidesStaphylococcus aureus3.12-12.5 µg/mLInhibition of Enoyl-ACP Reductase (InhA)
PyrrolamidesMycobacterium tuberculosis< 5 nM (IC50)Inhibition of DNA Gyrase (GyrB)
Pyrrole-2-carboxamidesMycobacterium tuberculosis< 0.016 µg/mLInhibition of MmpL3
1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate DerivativesMycobacterium tuberculosis H37Ra5 µMInhibition of ClpP1P2 peptidase

Antifungal Activities

In contrast to their antibacterial potential, the exploration of pyrrole-3-carboxylic acid derivatives has shown limited success in the antifungal domain. A study involving several 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives found them to be inactive as antifungal agents. nih.gov However, other research into different pyrrole derivatives, specifically pyrrole chalcones, has indicated that some of these compounds possess good antifungal activity. researchgate.net

Structure-Activity Relationships (SAR) for Antimicrobial Potency

The antimicrobial potency of pyrrole-based compounds is heavily influenced by their molecular structure. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrrole ring and its associated moieties are critical for activity. For instance, intense antibacterial activity in some series is dependent on dihalogenation of the pyrrole heterocycle. nih.gov

In the case of pyrrole-2-carboxamides designed as MmpL3 inhibitors, SAR studies indicated that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly improved anti-tuberculosis activity. nih.gov Furthermore, the addition of bulky substituents to the carboxamide portion of the molecule also enhanced this activity. nih.gov Conversely, for some other pyrrole compounds, the inclusion of electron-withdrawing halogen atoms into the electron-rich pyrrole system has been observed to potentially lower bioactivity. nih.gov

Investigation of Anticancer Mechanisms

The pyrrole scaffold is a key component in numerous anticancer agents, and its derivatives are actively being investigated for their ability to combat various malignancies. researchgate.net These compounds exert their effects through diverse mechanisms, including the disruption of cellular proliferation and the modulation of key enzymatic pathways involved in cancer progression.

In Vitro Antiproliferative Activity in Cell Lines

Pyrrole derivatives have demonstrated significant antiproliferative effects across a range of human cancer cell lines. A series of novel ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) showed potent, dose-dependent cytotoxic activities against multiple soft tissue cancer cell lines, including leiomyosarcoma (SK-LMS-1), rhabdomyosarcoma (RD), gastrointestinal stromal tumor (GIST-T1), Ewing's sarcoma (A-673), and osteosarcoma (U-2 OS). nih.gov Similarly, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, RDS 60, significantly inhibited the replication of head and neck squamous cell carcinoma (HNSCC) cell lines CAL 27 and FaDu, with EC50 values at 48 hours of 2.5 µM and 2.9 µM, respectively. mdpi.com Other studies have documented the cytotoxic activity of different pyrrole derivatives against human colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) adenocarcinoma cell lines. researchgate.net

Compound/Derivative ClassCancer Cell LineActivity (EC50/IC50)
Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs)SK-LMS-1, RD, GIST-T1, A-673, U-2 OSPotent growth inhibition
RDS 60CAL 27 (HNSCC)2.5 µM (48h)
FaDu (HNSCC)2.9 µM (48h)
Trisubstituted pyrrolesLoVo (Colon)Dose- and time-dependent cytotoxicity
MCF-7 (Breast)Dose- and time-dependent cytotoxicity
SK-OV-3 (Ovary)Dose- and time-dependent cytotoxicity

Modulation of Cellular Pathways and Enzyme Activity

The anticancer effects of pyrrole-based compounds are often rooted in their ability to interfere with critical cellular processes and inhibit enzymes that drive tumor growth. researchgate.net A primary mechanism for some derivatives is the inhibition of tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to a robust G2/M cell-cycle arrest and ultimately induces apoptosis. nih.govmdpi.com The derivative RDS 60 was shown to block the development of normal bipolar mitotic spindles and cause cytoplasmic accumulation of cyclin B1, consistent with a G2/M phase block. mdpi.com

Enzyme inhibition is another key anticancer modality. Pyrrole indolin-2-one structures are known to be critical scaffolds for inhibitors of receptor tyrosine kinases (RTKs) like vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor-induced angiogenesis. cancertreatmentjournal.com Other pyrrole derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in inflammation and cancer. mdpi.com For example, one pyrrole derivative was identified as a potent COX-2 inhibitor with an IC50 value of 0.65 µM. mdpi.com Furthermore, the 2-(ω-carboxyethyl)pyrrole (CEP) moiety, generated from lipid oxidation, promotes angiogenesis through a Toll-like receptor 2 (TLR-2) dependent pathway, which represents another target for anticancer therapies. nih.gov

Potential in Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizer (PS), light, and oxygen to induce cytotoxic effects on target cells. researchgate.netmdpi.com Upon activation by light of a specific wavelength, the PS transitions to an excited triplet state. This state can then react with molecular oxygen to produce highly reactive singlet oxygen and other reactive oxygen species (ROS), which are responsible for the therapeutic effect. nih.govcore.ac.uk

Pyrrole-based compounds, particularly those with a tetrapyrrole structure like porphyrins and chlorins, are extensively investigated as photosensitizers in PDT. researchgate.netnih.govnih.gov The unique photophysical properties of these macrocyclic structures allow them to efficiently absorb light and generate cytotoxic species. mdpi.comnih.gov While many clinically approved or trialed photosensitizers are macrocyclic pyrrole derivatives, recent research has also focused on other pyrrole structures like boron dipyrromethanes (BODIPY) for PDT applications. researchgate.net Modifications to the core pyrrole structure are a key strategy in developing new photosensitizers with improved efficacy, better tissue selectivity, and enhanced stability. researchgate.net

Elucidation of Antiviral Activities

The pyrrole ring is a structural motif found in numerous compounds exhibiting a wide range of biological activities, including antiviral properties. nih.govnih.gov Research has demonstrated that various derivatives containing the pyrrole core are active against several types of viruses. For instance, a derivative of the natural bicyclic monoterpenoid camphene, which incorporates a pyrrolidine (B122466) cycle, has shown broad-spectrum antiviral activity against influenza A, Ebola, and Hantaan viruses. mdpi.com The proposed mechanism for this class of compounds involves the inhibition of the fusion process between viral and cellular membranes. mdpi.com

Furthermore, the pyrrole-2-carboxylate scaffold, which is central to the structure of ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, is considered a key building block for potent antiviral agents. Specifically, ethyl 3-fluoro-1H-pyrrole-2-carboxylate has been identified as a crucial fragment for a drug candidate targeting the Hepatitis B virus. researchgate.net This highlights the significance of the ethyl pyrrole-2-carboxylate structure in the development of novel antiviral therapies. Other studies have synthesized and evaluated various substituted ethyl esters of indole-3-carboxylic acids and related pyrrole-fused compounds for their antiviral activity, particularly against Hepatitis C virus (HCV). researchgate.net

Enzyme Inhibition Studies

DNA gyrase is an essential bacterial enzyme that maintains the correct topological state of DNA and is a validated target for antibacterial agents. nih.gov It functions as an A₂B₂ heterotetramer, and its inhibition disrupts bacterial DNA replication and repair. nih.gov The pyrrole moiety is a key structural feature in several classes of DNA gyrase inhibitors.

N-phenylpyrrolamides, which incorporate a pyrrole-2-carboxylic acid core, have been developed as potent inhibitors of DNA gyrase. nih.gov For example, compounds featuring a 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid unit attached via an amide bond have shown significant antibacterial activity. nih.gov Additionally, other complex pyrrole derivatives have demonstrated inhibitory activity against the DNA gyrase of Staphylococcus aureus, with some compounds showing potency greater than that of reference drugs. researchgate.net The development of novel bacterial type II topoisomerase inhibitors (NBTIs), which often feature heterocyclic scaffolds like pyrroles, represents a promising avenue for overcoming the resistance issues associated with established drugs like fluoroquinolones. nih.gov

Enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the type II fatty acid synthase (FAS-II) pathway of Mycobacterium tuberculosis. nih.gov This pathway is responsible for synthesizing the mycolic acids that form the protective outer layer of the mycobacterial cell wall. nih.gov Inhibition of InhA disrupts this process, making it a prime target for antitubercular drugs. nih.govsemanticscholar.org

The pyrrole scaffold is a foundational element in the design of various InhA inhibitors. semanticscholar.orgsphinxsai.com Several classes of pyrrole derivatives, including pyrrole hydrazones, pyrrolidine carboxamides, and pyrrolyl benzohydrazides, have been synthesized and shown to be potent inhibitors of InhA. sphinxsai.com For instance, a study focusing on 1H-pyrrole-2-carboxylate derivatives identified ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate as having a minimum inhibitory concentration (MIC) of 0.7 µg/mL against M. tuberculosis H37Rv, a value comparable to the standard drug ethambutol. nih.gov Molecular docking studies suggest that these compounds bind to the active site of InhA, often forming hydrogen bond interactions with key residues like TYR 158 and the NAD+ cofactor. sphinxsai.com

Table 1: Activity of Pyrrole-2-Carboxylate Derivatives against M. tuberculosis
CompoundTargetActivity (MIC)Reference DrugReference Drug MIC
ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateM. tuberculosis H37Rv0.7 µg/mLEthambutol0.5 µg/mL

Proline racemase is an enzyme found in certain bacteria and parasites that catalyzes the interconversion between L-proline and D-proline. wikipedia.orgnih.gov This enzyme is a target for antimicrobial drug development due to its role in pathogen biology. The most well-characterized inhibitors of proline racemase are transition-state analogs, which mimic the planar conformation of the proline molecule during the racemization reaction. wikipedia.orgstackexchange.com

Pyrrole-2-carboxylic acid (P2C) is a potent competitive inhibitor of proline racemase. wikipedia.org Its planar structure closely resembles the transition state of proline, allowing it to bind to the enzyme's active site with an affinity approximately 160 times stronger than that of the natural substrate, proline. stackexchange.comudel.edu The binding of P2C to the two catalytic cysteine residues in the active site effectively blocks the enzyme's function. wikipedia.org The study of P2C and its analogs, such as Δ1-pyrroline-2-carboxylate, has been fundamental to understanding the catalytic mechanism of proline racemase and serves as a basis for designing more effective inhibitors. nih.gov

Table 2: Inhibition of Proline Racemase by Pyrrole Analogs
InhibitorConcentration (M)Percent Inhibition (%)
Pyrrole-2-carboxylate5.7 x 10⁻²98
3.6 x 10⁻⁴50
2-thiophenecarboxylate5.7 x 10⁻²73
2-furoate5.7 x 10⁻²11

The versatile pyrrole scaffold has been incorporated into inhibitors targeting a diverse range of other biological molecules critical to cell function and disease progression.

Tyrosine Kinases: Receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), are key targets in cancer therapy. ruspoj.com Pyrrole-based structures are integral to many kinase inhibitors. cancertreatmentjournal.com For example, pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potent and selective EGFR tyrosine kinase inhibitors (TKIs) for non-small cell lung cancer (NSCLC). nih.govbohrium.com One such compound demonstrated an IC₅₀ value of 0.21 nM against a mutant EGFR, showing 104-fold greater potency compared to the wild-type receptor. nih.govbohrium.com

Microtubule Polymerization: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer agents. mdpi.comnih.gov Several classes of pyrrole derivatives act as potent inhibitors of tubulin polymerization. mdpi.comacs.org 3-Aroyl-1-arylpyrroles (ARAPs) have been shown to inhibit tubulin assembly with IC₅₀ values in the low micromolar and even nanomolar range. nih.govacs.org These compounds often bind to the colchicine-binding site on tubulin, disrupting the microtubule network, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.gov

Histone Deacetylase (HDAC): HDACs are enzymes that play a critical role in gene expression regulation by modifying chromatin structure. researchgate.net Their inhibitors are a promising class of anticancer drugs. (1H)-pyrroles and aroyl-pyrrolyl-hydroxy-amides (APHAs) have been identified as novel families of HDAC inhibitors. researchgate.netnih.gov These compounds have been shown to inhibit various HDAC isoforms, leading to the hyperacetylation of histones and other proteins like α-tubulin. nih.govnih.govresearchgate.net This activity can restore the expression of growth-suppressing genes, decrease cancer cell viability, and induce cell differentiation. researchgate.netnih.gov

Table 3: Inhibitory Activity of Selected Pyrrole Derivatives on Various Targets
Compound ClassTargetObserved ActivityExample IC₅₀
Pyrrolo[2,3-d]pyrimidineMutant EGFRSelective Inhibition0.21 nM
3-Aroyl-1-arylpyrrole (ARAP)Tubulin PolymerizationPotent Inhibition0.86 µM
Aroyl-pyrrolyl-hydroxy-amide (APHA)HDAC1Significant InhibitionSub-micromolar range

Immunostimulatory and Hepatoprotective Effects

A comprehensive review of scientific literature did not yield specific studies detailing the immunostimulatory or hepatoprotective effects of this compound. While the broader class of pyrrole-containing compounds has been investigated for a variety of biological activities, including hepatoprotective properties, research focusing specifically on this particular molecule is not publicly available. For instance, studies on other pyrrole derivatives have demonstrated potential protective effects on the liver. nih.gov However, these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Future research would be necessary to elucidate whether this compound possesses any meaningful immunostimulatory or hepatoprotective capabilities. Such studies would likely involve in vitro assays using relevant cell lines and in vivo models of immunomodulation and liver injury.

Pharmacophore Identification and Molecular Docking Studies

There is a notable absence of published research focused on the pharmacophore identification and molecular docking of this compound. Computational studies are a cornerstone of modern drug discovery, allowing for the prediction of molecular interactions with biological targets. Molecular docking simulations, for example, are frequently employed to understand the binding modes of small molecules within the active sites of proteins.

While numerous studies have successfully applied these techniques to other pyrrole-based compounds to explore their potential as inhibitors of various enzymes, this specific area of research has not been extended to this compound. nih.govnih.govmdpi.com The identification of a pharmacophore for this compound would require a set of biologically active molecules with a common target, which is currently not established. Similarly, meaningful molecular docking studies are contingent on the identification of a specific protein target, which has not been reported in the available literature for this compound.

Future Research Directions and Academic Perspectives

Development of Novel Synthetic Routes for Pyrrole (B145914) Derivatives

The synthesis of polysubstituted pyrroles with precise regiochemistry remains a significant area of research. While classical methods like the Paal-Knorr and Hantzsch syntheses are foundational, there is a continuous drive for more efficient, sustainable, and versatile methodologies. semanticscholar.orgeurekaselect.com Future work in this area could focus on developing novel synthetic pathways to access compounds like ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate in a more direct and atom-economical manner.

One promising avenue is the exploration of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful tool for creating substituted pyrroles and could be adapted for the synthesis of precursors to the target molecule. nih.gov Additionally, catalyst-free and environmentally friendly methods are gaining traction. For instance, domino reactions in green solvents like ethanol (B145695) have been reported for the synthesis of structurally diverse pyrroles.

Transition-metal-catalyzed cross-coupling and C-H activation strategies also offer sophisticated tools for the late-stage functionalization of the pyrrole core. These methods could provide access to a wider range of derivatives of this compound, enabling the systematic exploration of structure-activity relationships.

A key challenge in the synthesis of asymmetrically substituted pyrroles is controlling the regioselectivity of substituent introduction. For the target molecule, achieving the specific 2,3,4-substitution pattern is non-trivial. A plausible synthetic strategy could involve the initial construction of a 3-methyl-1H-pyrrole-2-carboxylate ester, followed by a regioselective formylation at the 4-position. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles like pyrrole. organic-chemistry.orgquimicaorganica.org The directing effects of the existing substituents would play a crucial role in the outcome of this reaction.

Advanced Computational Design of Pyrrole-Based Systems

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with desired properties. researchgate.net For pyrrole-based systems, computational studies can provide valuable insights into their electronic structure, reactivity, and potential biological activity. In the context of this compound, density functional theory (DFT) calculations could be employed to predict its physicochemical properties, such as its molecular geometry, charge distribution, and spectroscopic signatures.

Furthermore, computational screening can accelerate the discovery of new applications for this and related pyrrole derivatives. For example, molecular docking simulations could be used to predict the binding affinity of the molecule to various biological targets, guiding the design of new therapeutic agents. nih.gov This in silico approach can help to prioritize synthetic efforts and reduce the time and cost associated with drug discovery.

The design of novel pyrrole-based materials with specific electronic and optical properties is another area where computational methods can have a significant impact. By modeling the properties of polymers and other materials incorporating the this compound scaffold, researchers can design new materials for applications in electronics, photonics, and sensor technology.

Exploration of New Biological Targets and Mechanistic Insights

Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govmdpi.com The specific arrangement of functional groups in this compound—an aldehyde, an ester, and a methyl group—provides multiple points for interaction with biological macromolecules, making it an interesting candidate for biological screening.

Future research should focus on a systematic evaluation of the biological activity of this compound and its analogs against a diverse panel of targets. High-throughput screening campaigns could reveal novel biological activities, paving the way for the development of new therapeutic agents. For any identified activities, subsequent mechanistic studies would be crucial to understand the mode of action at the molecular level. This could involve techniques such as target identification, enzyme inhibition assays, and cell-based assays.

The formyl group, in particular, is a versatile functional group that can participate in various interactions, including hydrogen bonding and covalent bond formation with biological nucleophiles. This reactivity could be exploited in the design of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and duration of action.

Integration of Pyrrole Scaffolds in Material Science Innovations

The pyrrole ring is a key building block for conducting polymers, such as polypyrrole, and other functional organic materials. morressier.commdpi.com The substituents on the pyrrole ring can significantly influence the properties of the resulting materials, such as their conductivity, solubility, and processability. The functional groups present in this compound offer handles for polymerization and for tuning the electronic properties of the resulting materials.

Future research could explore the incorporation of this and related pyrrole derivatives into conjugated microporous polymers (CMPs). frontiersin.org These materials have high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage, separation, and heterogeneous catalysis. The nitrogen atom and the carbonyl groups in the target molecule could act as active sites for catalysis or for binding guest molecules.

Furthermore, pyrrole-based compounds are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the pyrrole ring through substitution makes it possible to design materials with tailored absorption and emission characteristics. The specific substitution pattern of this compound could lead to materials with novel photophysical properties.

Scalable Synthesis and Process Optimization for Academic Research

For any promising pyrrole derivative, the development of a scalable and efficient synthesis is crucial for enabling its widespread use in academic research and for any potential commercial applications. While initial laboratory-scale syntheses may be sufficient for preliminary studies, larger quantities of material are often needed for more extensive biological evaluation or for materials science applications.

Future research in this area should focus on optimizing the synthetic route to this compound and its analogs. This could involve exploring alternative reagents, catalysts, and reaction conditions to improve yields, reduce costs, and minimize environmental impact. semanticscholar.org The development of a practical and concise synthetic route would be highly advantageous for facilitating structure-activity relationship studies. nih.gov

Process optimization could also involve the development of continuous flow manufacturing processes, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. The adoption of such modern manufacturing techniques would be a significant step towards making these valuable chemical building blocks more readily accessible to the broader scientific community.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate derivatives?

  • Methodological Answer : The compound and its analogs are synthesized via multi-step protocols involving:

  • Amide coupling : Reaction of pyrrole carboxylic acid intermediates with amines using coupling agents (e.g., General Procedure F1 in ).
  • Cyclopropane introduction : Substituted cyclopropyl groups are added via nucleophilic substitution or cross-coupling reactions (e.g., compounds 246–250 in ).
  • Formylation : The 4-formyl group is typically introduced through oxidation or direct substitution, as seen in structurally similar pyrrole derivatives.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H NMR : Proton environments (e.g., formyl proton at δ ~9–10 ppm) and substituent effects are analyzed (e.g., δ 2.22–2.47 ppm for methyl groups).
  • ESI-MS : Molecular ion peaks (e.g., m/z 494.1 for compound 246) confirm molecular weight and fragmentation patterns.
  • Chromatography : Flash chromatography (hexane:EtOAc gradients) is used for purification.

Q. How does the reactivity of the 4-formyl group influence further functionalization?

  • Methodological Answer : The formyl group enables:

  • Condensation reactions : Formation of hydrazones (e.g., via NH2NH2·H2O in General Procedure N).
  • Nucleophilic additions : Grignard reagents or organometallic agents can modify the carbonyl group, as inferred from analogous pyrrole syntheses .

Advanced Research Questions

Q. How can computational methods like DFT optimize reaction pathways for pyrrole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) studies:

  • Predict electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites).
  • Simulate reaction intermediates (e.g., cyclopropane ring strain in compound 248).
  • Validate experimental NMR shifts by comparing calculated vs. observed chemical shifts.

Q. What strategies address low yields in synthesizing substituted derivatives (e.g., compound 247 vs. 246)?

  • Methodological Answer : Contradictions in yields (e.g., 53% for 247 vs. 71% for 246) can be mitigated by:

  • Reagent optimization : Using DMAP/Et3N to activate carbonyl groups during tosylation.
  • Temperature control : Heating to 100°C for indazole formation improves cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction homogeneity.

Q. How do steric and electronic effects of substituents impact crystal packing and bioactivity?

  • Methodological Answer :

  • Crystal structure analysis : X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonding in ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo derivatives).
  • Bioactivity correlation : Electron-withdrawing groups (e.g., CF3 in compound 248) enhance binding to biological targets via dipole interactions.

Q. What experimental and computational approaches resolve data contradictions in similar synthetic procedures?

  • Methodological Answer : For uncharacterized products (e.g., compound 247):

  • Parallel synthesis : Validate reproducibility using identical conditions across batches.
  • In situ monitoring : ReactIR or LC-MS tracks intermediate formation.
  • Machine learning : Predict optimal reaction parameters using historical yield data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.